2-tert-butyl-5-phenyl-2H-tetrazole
Overview
Description
2-tert-butyl-5-phenyl-2H-tetrazole is a member of the tetrazole family, which is known for its unique chemical properties and applications. Tetrazoles are heterocyclic compounds containing a five-membered ring with four nitrogen atoms. These compounds are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their metabolic stability and ability to mimic the carboxylate group .
Preparation Methods
The synthesis of 2-tert-butyl-5-phenyl-2H-tetrazole typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. One common method is the reaction of 2-tert-butylbenzonitrile with sodium azide and triethylamine hydrochloride in an aromatic solvent . Another method involves the use of acetic acid and tert-butyl alcohol as solvents . These reactions are typically carried out under reflux conditions to ensure complete conversion of the nitrile to the tetrazole.
Chemical Reactions Analysis
2-tert-butyl-5-phenyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: Reduction of tetrazoles can lead to the formation of amines or other reduced nitrogen species.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-tert-butyl-5-phenyl-2H-tetrazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-phenyl-2H-tetrazole involves its ability to mimic the carboxylate group in biological systems. This mimicry allows it to interact with various molecular targets, such as enzymes and receptors, in a manner similar to carboxylic acids . The tetrazole ring can also coordinate with metal ions, forming stable complexes that can be used in catalysis and other applications .
Comparison with Similar Compounds
2-tert-butyl-5-phenyl-2H-tetrazole can be compared to other tetrazole derivatives, such as:
2-tert-butyl-5-(2-pyridyl)-2H-tetrazole: This compound is used as a chelating ligand in coordination chemistry and has similar stability and reactivity.
5-substituted tetrazoles: These compounds are often used in medicinal chemistry as bioisosteres for carboxylic acids and have similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
Properties
IUPAC Name |
2-tert-butyl-5-phenyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-11(2,3)15-13-10(12-14-15)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQFTLIMOHPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350037 | |
Record name | ST047279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59772-96-2 | |
Record name | ST047279 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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